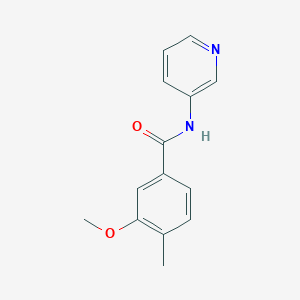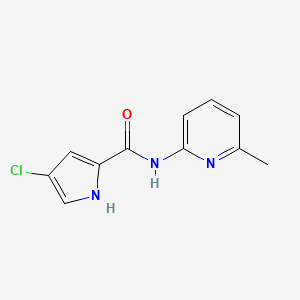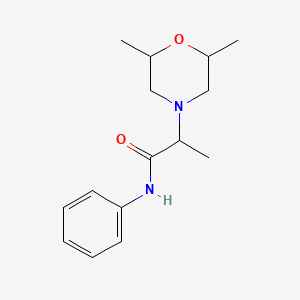
3-methoxy-4-methyl-N-pyridin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-methyl-N-pyridin-3-ylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPB-PEA, and it is a member of the phenylethylamine family of compounds. The chemical formula for MPB-PEA is C16H17N2O2.
作用機序
The mechanism of action of MPB-PEA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPB-PEA has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using MPB-PEA in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on MPB-PEA. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and other mood disorders. Further research is needed to fully understand the mechanism of action of MPB-PEA and its potential therapeutic applications.
合成法
The synthesis of MPB-PEA involves several steps. The starting material is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the amide. Finally, the amide is reduced with sodium borohydride to give MPB-PEA.
科学的研究の応用
MPB-PEA has been studied for its potential use in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that MPB-PEA can protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-methoxy-4-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-11(8-13(10)18-2)14(17)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINADRYFDKLKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-methyl-N-pyridin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)